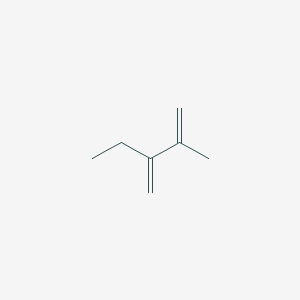

1,3-Butadiene, 2-ethyl-3-methyl-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3-Butadiene, 2-ethyl-3-methyl-, also known as 1,3-Butadiene, 2-ethyl-3-methyl-, is a useful research compound. Its molecular formula is C7H12 and its molecular weight is 96.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,3-Butadiene, 2-ethyl-3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Butadiene, 2-ethyl-3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Synthetic Rubber Production

Approximately 75% of the manufactured 1,3-butadiene is utilized in the production of synthetic rubber, particularly for tires on vehicles. The compound is polymerized to form polybutadiene rubber (PBR), which is valued for its resilience and durability under various conditions .

Polymerization Processes

1,3-Butadiene serves as a monomer in several polymerization reactions:

- Co-polymerization with Styrene: This results in styrene-butadiene rubber (SBR), widely used in tire manufacturing and other rubber products due to its excellent abrasion resistance and aging stability.

- Acrylonitrile Butadiene Styrene (ABS): A copolymer that combines the properties of acrylonitrile and styrene with butadiene to enhance toughness and impact resistance.

Chemical Intermediates

The compound is also important as a precursor for various chemicals:

- Telomerization Reactions: Catalyzed processes involving 1,3-butadiene can yield valuable products like octene and lactones through selective dimerization with nucleophiles .

- Carbonylation Processes: This allows for the introduction of functional groups such as carbonyl or ester groups onto the butadiene structure, facilitating the synthesis of fine chemicals .

Case Study 1: Production of Polybutadiene Rubber

In a study conducted by the American Chemical Society, the production process of polybutadiene rubber using 1,3-butadiene highlighted the efficiency of catalytic methods that optimize yield while minimizing by-products. The research emphasized the use of specific catalysts that enhance polymer chain length and molecular weight control.

Case Study 2: Telomerization for Fine Chemicals

A recent review published in Nature Reviews detailed advancements in palladium-catalyzed telomerization techniques using 1,3-butadiene. The study demonstrated that modifying ligand structures significantly improved conversion rates and selectivity for desired products like alcohols and esters . This showcases the versatility of butadiene derivatives in producing high-value chemicals.

Summary Table of Applications

| Application Type | Description | Key Products |

|---|---|---|

| Synthetic Rubber Production | Main use in tire manufacturing; provides durability | Polybutadiene Rubber (PBR), SBR |

| Polymerization Processes | Co-polymerization with other monomers | ABS, SBR |

| Chemical Intermediates | Used as a precursor for various fine chemicals | Octene, Lactones |

| Telomerization | Produces valuable chemicals through selective reactions | Alcohols, Esters |

属性

CAS 编号 |

14145-44-9 |

|---|---|

分子式 |

C7H12 |

分子量 |

96.17 g/mol |

IUPAC 名称 |

2-methyl-3-methylidenepent-1-ene |

InChI |

InChI=1S/C7H12/c1-5-7(4)6(2)3/h2,4-5H2,1,3H3 |

InChI 键 |

PJXJBPMWCKMWLS-UHFFFAOYSA-N |

SMILES |

CCC(=C)C(=C)C |

规范 SMILES |

CCC(=C)C(=C)C |

Key on ui other cas no. |

14145-44-9 |

同义词 |

CH2=C(CH3)C(C2H5)=CH2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。